molecular formula C39H45BBr4N4O7S B7984435 Eosin-5-thiouredylphenylboronic acid, triethylammonium salt

Eosin-5-thiouredylphenylboronic acid, triethylammonium salt

Cat. No.: B7984435
M. Wt: 1044.3 g/mol
InChI Key: NFEXXOFSQMZJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and water, with the final product being purified to achieve a purity greater than 85% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Eosin-5-thiouredylphenylboronic acid, triethylammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Substitution: It can undergo substitution reactions where the thiouredyl group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of Eosin-5-thiouredylphenylboronic acid, triethylammonium salt involves its ability to bind to cis-diols (sugars) on cell surfaces and in vitro. This binding results in a fluorescent signal that can be detected and measured. The compound’s fluorescence emission properties are sensitive to the environment, allowing for the detection of changes in the local environment of the labeled molecules .

Comparison with Similar Compounds

Similar Compounds

    Eosin-5-isothiocyanate: Another eosin derivative used for fluorescent labeling.

    Eosin-5-maleimide: Used for labeling thiol groups in proteins and other biomolecules.

Uniqueness

Eosin-5-thiouredylphenylboronic acid, triethylammonium salt is unique due to its specific binding affinity for cis-diols and its environment-sensitive fluorescence emission properties. This makes it particularly useful for applications requiring high sensitivity and specificity in the detection and analysis of carbohydrates .

Properties

IUPAC Name

N,N-diethylethanamine;[4-[(2',4',5',7'-tetrabromo-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15BBr4N2O7S.2C6H15N/c29-17-8-15-23(19(31)21(17)35)40-24-16(9-18(30)22(36)20(24)32)27(15)14-7-12(5-6-13(14)25(37)41-27)34-26(42)33-11-3-1-10(2-4-11)28(38)39;2*1-4-7(5-2)6-3/h1-9,35-36,38-39H,(H2,33,34,42);2*4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEXXOFSQMZJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)C(=O)OC34C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)O)Br)Br)O)Br)(O)O.CCN(CC)CC.CCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H45BBr4N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1044.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.